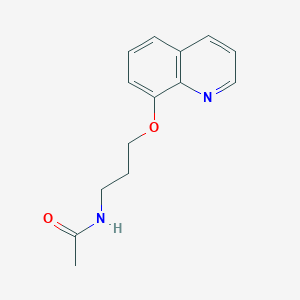

N-(3-(Chinolin-8-yloxy)propyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Mikrowellen-beschleunigte Kreuz-Dehydrierungskupplung (CDC)

N-(3-(Chinolin-8-yloxy)propyl)acetamid wurde in der mikrowellen-beschleunigten Kreuz-Dehydrierungskupplung (CDC) mit Aceton/Acetonitril unter metallfreien Bedingungen eingesetzt . Dieser Prozess beinhaltet eine hochspezifische entfernte C(sp 3)–H-Acetonierung von N-(Chinolin-8-yl)amid-Gerüsten an der C5-Position .

C–H-Bindungsaktivierung

this compound spielt eine unersetzliche Rolle im C–H-Bindungsaktivierungsreaktionssystem als klassische zweizähnige dirigierende Gruppe oder als Ligandenhilfsmittel . Es wurde in C–H-Bindungsfunktionalisierungsreaktionen verwendet, die an verschiedenen Positionen von Chinolin und seinen Derivaten durchgeführt wurden .

Synthese von Chinolinderivaten

Diese Verbindung wird bei der Synthese von Chinolinderivaten verwendet, die als stickstoffhaltige heterozyklische Verbindungen eine wichtige Rolle in Naturstoffen, Pharmazeutika und Pestiziden spielen .

Krebsforschung

this compound wurde bei der Gestaltung und Synthese von molekularen Hybriden auf der Basis von Chinolin-8-yloxy- und Cinnamid-Hybriden verwendet, die eine signifikante zytotoxische Aktivität gezeigt haben . Diese Hybride haben eine signifikante Modifikation der Zellzyklusverteilung gezeigt, zusätzlich zu der Induktion des apoptotischen Todes innerhalb der getesteten HepG2-Zelllinie .

Tubulin-Polymerisationsinhibitoren

Die Verbindung wurde bei der Entwicklung von potenziellen antikankelnden Tubulin-Polymerisationsinhibitoren verwendet . Die antiproliferative Wirkung dieser Inhibitoren korreliert stark mit ihrer Fähigkeit, die Tubulin-Polymerisation zu hemmen .

Biologischer Marker für Krebszellen

this compound wurde bei der Suche nach bestimmten biologischen Markern verwendet, die für Krebszellen entscheidend sind, wie z. B. abnorme, modifizierte oder übermäßige Proteine .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Mode of Action

It’s known that similar compounds can undergo reactions under certain conditions . For instance, in the presence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile can occur smoothly .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

Similar compounds have been found to be influenced by various environmental factors

Biochemische Analyse

Biochemical Properties

N-(3-(quinolin-8-yloxy)propyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The quinoline moiety in the compound is known to participate in both electrophilic and nucleophilic substitution reactions, which can influence its interactions with biomolecules . For instance, it can form complexes with metal ions, which can affect the activity of metalloenzymes. Additionally, the compound’s amide group can form hydrogen bonds with proteins, potentially altering their conformation and function.

Cellular Effects

N-(3-(quinolin-8-yloxy)propyl)acetamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can impact the activity of metalloproteins involved in signaling pathways . Furthermore, its ability to form hydrogen bonds with proteins can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of N-(3-(quinolin-8-yloxy)propyl)acetamide involves several key interactions at the molecular level. The compound can bind to metal ions, forming complexes that can inhibit or activate metalloenzymes . This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds with proteins can result in conformational changes that influence protein function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-(quinolin-8-yloxy)propyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable complexes with metal ions, which can persist over time Its interaction with proteins may lead to gradual changes in cellular function, depending on the duration of exposure

Dosage Effects in Animal Models

The effects of N-(3-(quinolin-8-yloxy)propyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as disruption of cellular metabolism and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on biological systems.

Metabolic Pathways

N-(3-(quinolin-8-yloxy)propyl)acetamide is involved in several metabolic pathways. The compound can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with metalloenzymes can affect the metabolism of metal ions and related compounds . Additionally, the compound’s ability to form hydrogen bonds with proteins can impact the activity of enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of N-(3-(quinolin-8-yloxy)propyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by binding to proteins such as albumin . These interactions can influence the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

N-(3-(quinolin-8-yloxy)propyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, its interaction with metal ions can lead to localization in organelles involved in metal ion metabolism, such as mitochondria. Additionally, the compound’s ability to form hydrogen bonds with proteins can influence its localization within the cell.

Eigenschaften

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAUQCLRHCYPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-[methyl-[(2-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2535341.png)

![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)